Reduced Molecular Polarisability vs. 2,5-Disubstituted Thiophene Systems
A direct comparative study measured the molecular polarisability of a series of 2,4- and 2,5-disubstituted thiophenes. The data show that 2,5-substituted thiophene compounds have consistently higher molecular polarisability values than their 2,4-substituted counterparts [1]. This is attributed to the greater linearity and more effective π-conjugation in the 2,5-isomers [1].
| Evidence Dimension | Molecular polarisability (α) |
|---|---|
| Target Compound Data | Lower than 2,5-substituted counterparts (exact values not reported in abstract; trend established) |
| Comparator Or Baseline | 2,5-disubstituted thiophenes (e.g., 2,5-diphenylthiophene) |
| Quantified Difference | Qualitatively lower; the 2,5- compounds have higher values than the 2,4-substituted compounds |
| Conditions | Compounds with butylsulfanyl and cyano substituents measured in solution. |
Why This Matters
For applications like liquid crystal displays (LCDs) requiring precise optical anisotropy, the lower polarisability of the 2,4-core is a crucial design parameter that cannot be met by the 2,5-isomer.
- [1] Seed, A. J., Toyne, K. J., & Goodby, J. W. Synthesis of some 2,4- and 2,5-disubstituted thiophene systems and the effect of the pattern of substitution on the refractive indices, optical anisotropies, polarisabilities and order parameters in comparison with those of the parent biphenyl and dithienyl systems. Journal of Materials Chemistry, 1995, 5(4), 653-661. View Source
